rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis
Description
rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is a chiral carbamate derivative featuring a cyclopentyl backbone with a formyl (-CHO) group at the 2-position and a tert-butoxycarbonyl (Boc) carbamate protecting group. The compound is designated as "rac" (racemic) due to the presence of both enantiomers, and the "cis" configuration indicates that the substituents (formyl and Boc groups) are on the same face of the cyclopentane ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of bioactive molecules requiring stereochemical precision .
Properties
CAS No. |
1932042-37-9 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under specific conditions. One common method includes the use of a formylating agent to introduce the formyl group into the cyclopentyl ring, followed by the attachment of the tert-butyl carbamate group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable carbamate adducts.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to be used as a tool in studying enzyme kinetics and inhibition mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group and Reactivity Analysis
- Aldehyde vs. Hydroxyl/Amino Groups: The formyl group in the target compound enables reactions such as nucleophilic additions or condensations (e.g., Wittig or Grignard reactions), whereas hydroxyl or amino derivatives (e.g., CAS 1330069-67-4 or 1932402-82-8) are better suited for protection/deprotection strategies or peptide coupling .
- Ring Size Effects : Cyclopentyl derivatives exhibit higher ring strain compared to cyclohexyl analogues (e.g., CAS 227.30), influencing conformational flexibility and steric hindrance during synthetic steps .
- Fluorine Substitution : The difluoro-substituted compound (CAS 1932402-82-8) demonstrates improved metabolic stability and altered pKa values due to fluorine’s electronegativity, making it advantageous in drug design .
Stereochemical and Commercial Considerations
- Cis vs. Trans Isomerism: The cis configuration in the target compound ensures proximity of the formyl and Boc groups, which may facilitate intramolecular interactions in catalytic processes or receptor binding.
- Commercial Availability : Compounds such as CAS 2550997-74-3 and 2416223-35-1 are marked as discontinued, suggesting challenges in synthesis, stability, or niche demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
